Technical Guide: Discovery and Synthesis of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate
Technical Guide: Discovery and Synthesis of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate
The following is an in-depth technical guide on the discovery and synthesis of Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate, structured for researchers and drug development professionals.
Executive Summary & Compound Profile
Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (CAS: 1154154-93-4 ) is a specialized organofluorine intermediate critical in the synthesis of advanced pharmaceutical agents, particularly Hypoxia-Inducible Factor-2
Its structural uniqueness lies in the 1,3,5-trisubstitution pattern of the benzene ring. This specific geometry—positioning a carboxylate, a halogen, and a sulfonyl group in a meta-meta relationship—is difficult to achieve via standard Electrophilic Aromatic Substitution (EAS) due to directing group conflicts. Consequently, its discovery and scalable production rely on diazonium-based chemistry (Meerwein Sulfonation) rather than direct sulfonation.
Chemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate |
| CAS Number | 1154154-93-4 |
| Molecular Formula | |
| Molecular Weight | 266.67 g/mol |
| Key Functionality | Sulfonyl Chloride ( |
Retrosynthetic Analysis & Mechanistic Logic
The Regioselectivity Challenge
Attempting to synthesize this compound via direct chlorosulfonation of ethyl 3-fluorobenzoate fails due to electronic directing effects:
-
Ethyl Ester (
): Deactivating, meta-directing (directs to positions 3 and 5). -
Fluorine (
): Deactivating but ortho/para-directing (directs to positions 2, 4, and 6).
In ethyl 3-fluorobenzoate, the ester directs incoming electrophiles to position 5 (meta), while the fluorine directs to positions 2, 4, and 6. Experimental evidence shows that the ortho/para directing power of fluorine, even when deactivated, often overrides the meta direction of the ester, leading to a mixture of isomers (predominantly 4- and 6-substituted) rather than the desired 5-substituted product.
The Solution: The Meerwein Strategy
To guarantee the 1,3,5-substitution pattern, the synthesis must proceed via a Sandmeyer-type reaction (Meerwein Sulfonation) . This route utilizes an amino group as a "place-holder" which is converted to a diazonium salt and then displaced by sulfur dioxide.[2]
Pathway Logic:
-
Precursor Selection: Start with Ethyl 3-amino-5-fluorobenzoate . The amino group is positioned exactly where the sulfonyl chloride is required.
-
Diazotization: Convert the amine to a diazonium salt (
).[3] -
Radical Substitution: Use
and a copper catalyst ( or ) to insert the sulfonyl group. This mechanism involves a radical transfer that is independent of standard EAS directing rules.
Figure 1: Strategic pathway avoiding regioselectivity issues via diazonium chemistry.
Detailed Experimental Protocol
This protocol describes the conversion of Ethyl 3-amino-5-fluorobenzoate to the target sulfonyl chloride. This process is self-validating: the evolution of nitrogen gas confirms the diazonium displacement, and the formation of a water-insoluble oil/solid upon quenching confirms sulfonyl chloride formation.
Reagents & Stoichiometry
| Reagent | Equiv.[4][5] | Role |
| Ethyl 3-amino-5-fluorobenzoate | 1.0 | Limiting Reagent |
| Sodium Nitrite ( | 1.2 | Diazotizing agent |
| Hydrochloric Acid (conc.) | >5.0 | Proton source / Counter-ion |
| Sulfur Dioxide ( | Excess | Sulfonyl source (gas or saturated solution) |
| Acetic Acid (Glacial) | Solvent | Solvent for |
| Copper(I) Chloride ( | 0.05-0.1 | Radical catalyst |
Step-by-Step Methodology
Phase 1: Diazotization[2]
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve Ethyl 3-amino-5-fluorobenzoate (10.0 g, 54.6 mmol) in a mixture of water (30 mL) and concentrated
(15 mL). -
Cooling: Cool the resulting suspension to -5°C to 0°C using an ice/salt bath. Efficient cooling is critical to prevent thermal decomposition of the diazonium salt to a phenol.
-
Diazotization: Dropwise add a solution of
(4.5 g, 65.5 mmol) in water (10 mL) while maintaining the internal temperature below 5°C. -
Verification: Stir for 30 minutes. Verify the presence of excess nitrous acid using starch-iodide paper (should turn blue/black instantly).
Phase 2: Meerwein Sulfonation
- Saturation: In a separate vessel, saturate glacial acetic acid (50 mL) with sulfur dioxide gas by bubbling it through the solvent for 20-30 minutes at 0°C.
-
Catalyst Addition: Add Copper(I) Chloride (
) (270 mg, 2.7 mmol) to the /acetic acid solution. The solution usually turns green/blue. -
Coupling: Slowly pour the cold diazonium salt solution (from Phase 1) into the vigorously stirred
mixture.-
Observation: Significant foaming will occur due to
gas evolution. This is the visual confirmation of the reaction proceeding.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2–3 hours until gas evolution ceases.
Phase 3: Isolation & Purification[4][6]
-
Quenching: Pour the reaction mixture onto crushed ice (200 g). The sulfonyl chloride is hydrophobic and will separate as an oil or precipitate as a solid.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Washing: Wash the combined organic layers with cold water (
mL) to remove acetic acid, followed by saturated (carefully, to neutralize residual acid) and brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Result: The crude Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is obtained as a yellowish oil or low-melting solid. It can be used directly in subsequent steps (e.g., sulfonamide formation) or purified via flash chromatography (Hexanes/EtOAc).
Application in Drug Discovery (HIF-2 Inhibitors)[7][8]
This compound is a high-value building block for the synthesis of Belzutifan and related HIF-2
-
Transformation: The sulfonyl chloride (
) is typically reduced to a sulfinate ( ) and then methylated to form the methyl sulfone ( ) moiety found in Belzutifan. -
Downstream Logic: The ethyl ester is subsequently converted to a primary amide and dehydrated to form the benzonitrile core characteristic of the final drug.
Figure 2: Transformation of the title compound into the Belzutifan core.
Safety & Handling Protocols
-
Sulfonyl Chlorides: Highly reactive with nucleophiles (water, alcohols, amines). Store under inert atmosphere (Argon/Nitrogen) at 4°C. Hydrolysis produces
and sulfonic acid. -
Sulfur Dioxide: Toxic gas. All operations involving
saturation must be performed in a well-ventilated fume hood. -
Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.
References
-
Synthesis of Belzutifan (PT2977)
-
General Meerwein Sulfonation Methodology
-
Compound Identification
-
Title: Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (CAS 1154154-93-4).[12]
- Source: AK Scientific Product C
-
-
HIF-2
Inhibitor Development:- Title: Synthesis of the Hypoxia-Inducible Factor-2 (HIF-2 ) Inhibitor, PT2977 (Belzutifan).
- Source: Journal of Medicinal Chemistry / PMC (2022).
-
URL:[Link]
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. cbijournal.com [cbijournal.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 10. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1154154-93-4 Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate AKSci 7036DE [aksci.com]
